molecular formula C12H8ClNO2 B6336889 5-(2-Chlorophenyl)picolinic acid CAS No. 1221403-88-8

5-(2-Chlorophenyl)picolinic acid

Cat. No.: B6336889
CAS No.: 1221403-88-8
M. Wt: 233.65 g/mol
InChI Key: CBXWBZLYJCVYOY-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)picolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 2-chlorophenyl group at the 5-position

Biochemical Analysis

Biochemical Properties

5-(2-Chlorophenyl)picolinic acid interacts with various enzymes and proteinshas been found to co-metabolize 5-chloro-2-picolinic acid in the presence of ethanol or other appropriate carbon sources . This suggests that this compound may play a role in certain biochemical reactions involving these enzymes and proteins.

Cellular Effects

Picolinic acid, a related compound, has been shown to have antiviral activity against several viruses, including SARS-CoV-2 and influenza A virus . It is possible that this compound may have similar effects on cells, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs), changing their structures and disrupting zinc binding, thereby inhibiting function . It is possible that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses .

Dosage Effects in Animal Models

Picolinic acid, a related compound, has been shown to be effective against SARS-CoV-2 and influenza A virus in preclinical animal models .

Metabolic Pathways

Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway .

Transport and Distribution

Picolinic acid, a related compound, is known to play a key role in zinc transport .

Subcellular Localization

Picolinic acid, a related compound, is known to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)picolinic acid typically involves the reaction of 2-chlorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(2-Chlorophenyl)picolinic acid is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their biological activity and potential therapeutic applications .

Medicine: The compound’s derivatives are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to determine its efficacy and safety in medical applications .

Industry: In the industrial sector, this compound is used in the development of herbicides and pesticides. Its ability to interact with biological systems makes it a valuable component in agrochemical formulations .

Comparison with Similar Compounds

Comparison: 5-(2-Chlorophenyl)picolinic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to picolinic acid, nicotinic acid, and isonicotinic acid, the chlorophenyl substitution enhances its ability to form complexes with metal ions and increases its potential as a bioactive molecule .

Properties

IUPAC Name

5-(2-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXWBZLYJCVYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679303
Record name 5-(2-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221403-88-8
Record name 5-(2-Chlorophenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221403-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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